molecular formula C6H5BrO2 B1280396 2-Acetyl-3-bromofuran CAS No. 22037-29-2

2-Acetyl-3-bromofuran

Cat. No. B1280396
CAS RN: 22037-29-2
M. Wt: 189.01 g/mol
InChI Key: QPZZLTOSEPARRM-UHFFFAOYSA-N
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Description

2-Acetyl-3-bromofuran is a compound that contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), and 1 Furane . It is a versatile intermediate product for synthesizing more complex compounds and is used in the syntheses of a variety of economically important drugs .


Synthesis Analysis

The synthesis of 2-Acetyl-3-bromofuran can be achieved through several methods. One approach involves the reaction of 3-bromofuran with acetic anhydride in the presence of perchloric acid . Another method involves the continuous-flow, gas-phase synthesis of 2-acetyl furan (AF) by means of the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst .

Scientific Research Applications

Synthesis of Furostifoline

  • Scientific Field : Organic Chemistry
  • Application Summary : Furostifoline, a furo[3,2-a]carbazole alkaloid, was synthesized from 2-acetyl-3-bromofuran . This compound is part of a class of organic compounds known as alkaloids, which have a wide range of pharmacological activities.
  • Methods of Application : The key step of this synthesis was the 2-substituted indole formation with tetrabutylammonium fluoride (TBAF) from 2-(2-propenyl)-3-((2-ethoxycarbonylamino)phenylethynyl)furan .
  • Results or Outcomes : The synthesis resulted in furostifoline in a 10% overall yield in four steps .

Furan Platform Chemicals

  • Scientific Field : Green Chemistry

Synthesis of Furostifoline

  • Scientific Field : Organic Chemistry
  • Application Summary : Furostifoline, a furo[3,2-a]carbazole alkaloid, was synthesized from 2-acetyl-3-bromofuran . This compound is part of a class of organic compounds known as alkaloids, which have a wide range of pharmacological activities.
  • Methods of Application : The key step of this synthesis was the 2-substituted indole formation with tetrabutylammonium fluoride (TBAF) from 2-(2-propenyl)-3-((2-ethoxycarbonylamino)phenylethynyl)furan .
  • Results or Outcomes : The synthesis resulted in furostifoline in a 10% overall yield in four steps .

Furan Platform Chemicals

  • Scientific Field : Green Chemistry
  • Application Summary : 2-Acetyl-3-bromofuran can be used in the synthesis of furan platform chemicals (FPCs), which are directly available from biomass . These chemicals can be used to replace traditional resources such as crude oil in the chemical industry .
  • Methods of Application : The synthesis of FPCs involves the use of biomass as a starting material . Specific methods and technical details were not provided in the source.
  • Results or Outcomes : The use of FPCs can lead to a wide range of compounds that can be economically synthesized from biomass .

Synthesis of Chiral Furans

  • Scientific Field : Green Chemistry
  • Application Summary : Shaw and collaborators transformed 3,4,6-tri-O-acetyl-D-glucal into various 2- and 2,3-substituted enantiopure furans . These furans can be used in a variety of chemical reactions and have potential applications in the synthesis of bio-based materials .
  • Methods of Application : A mixture of Lewis acids (ZrCl 4 /ZnI 2 ) acts as a catalyst (synergistic effect) and the yields are between 75% and 89% .
  • Results or Outcomes : The synthesis resulted in various 2- and 2,3-substituted enantiopure furans .

Synthesis of Acyl Furans

  • Scientific Field : Green Chemistry
  • Application Summary : An innovative catalytic pathway for the synthesis of acyl furans has been reported . This involves the cross-ketonization of methyl 2-furoate with carboxylic acids . Acyl furans are valuable food additives and pharmaceutical intermediates for the synthesis of antibiotics .
  • Methods of Application : The synthesis was carried out in a continuous-flow, gas-phase process over a simple and cheap ZrO 2 catalyst . The optimization of the molar ratio between reactants at 350 °C allowed to achieve 87% acyl furan selectivity at 90% methyl furoate conversion .
  • Results or Outcomes : The process resulted in the synthesis of 2-acetyl furan (AF) with a space–time yield of 0.152 h −1 . The E -factor of the process is several times lower compared to traditional routes performed in the liquid phase and under batch conditions .

properties

IUPAC Name

1-(3-bromofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZZLTOSEPARRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462250
Record name 2-Acetyl-3-bromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-3-bromofuran

CAS RN

22037-29-2
Record name 1-(3-Bromo-2-furanyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22037-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-3-bromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
J Koyanagi, K Yamamoto, K Nakayama… - Journal of …, 1995 - Wiley Online Library
… allowed to react with acetyl chloride in the presence of aluminum chloride; however, only 2-acetyl-3-bromofuran 5 [6] instead of 2-acetyl-4-bromofuran was … 2-Acetyl-3-bromofuran 5. …
Number of citations: 20 onlinelibrary.wiley.com
A Yasuhara, N Suzuki, T Sakamoto - Chemical and pharmaceutical …, 2002 - jstage.jst.go.jp
… At the first step, isopropenyl-2-(3-bromo)furan (3) was prepared by the Wittg reaction of 2-acetyl-3-bromofuran with methyltriphenylphosphonium bromide and butyllithium in 82% yield. …
Number of citations: 36 www.jstage.jst.go.jp
YL Gol'dfarb, MA Marakatkina, LI Belen'kii - Chemistry of Heterocyclic …, 1970 - Springer
… crystallization of this mixture from ether it is possible to isolate a compound which, after recrystallization from heptane, has mp 43.5-44 ~ C and is pure 2-acetyl3-bromofuran (III). Found, …
Number of citations: 3 link.springer.com
LA Boiko, YA Boiko, ZN Nazarova - Chemistry of Heterocyclic Compounds, 1969 - Springer
… Continuing investigations on the mobility of halogen in a furan ring, we have studied the substitution of the bromine in 2-acetyl-3-bromofuran (I) with sodium sulfide. The reaction takes …
Number of citations: 3 link.springer.com
ZN Nazarova, YA Babaev, LG Umanskaya - Chemistry of Heterocyclic …, 1969 - Springer
… with acetic anhydride in the presence of perchloric acid forms 2-acetyl3-bromofuran. … 2-Acetyl-3-bromofuran (IV), Ten grams of III was treated with 30 ml of acetic anhydride and a drop of …
Number of citations: 3 link.springer.com
AM Simonov, VA Anisimova… - Chemistry of Heterocyclic …, 1969 - Springer
… Continuing investigations on the mobility of halogen in a furan ring, we have studied the substitution of the bromine in 2-acetyl-3-bromofuran (I) with sodium sulfide. The reaction takes …
Number of citations: 3 link.springer.com
FT Pozharskii, VT Bukhaeva, AM Simonov… - Chemistry of …, 1969 - Springer
In making a systematic study of one of the methods of modifying the molecule of riboflavin in order to obtain biologically-active compounds, we have previously obtained 7-methyl-8-…
Number of citations: 1 link.springer.com
SC Pelly, CJ Parkinson, WAL Van Otterlo… - The Journal of …, 2005 - ACS Publications
… 2-Acetyl-3-bromofuran. Into a 100-mL three-neck round-bottom flask, under N 2 , fitted with … During this period of degassing, 2-acetyl-3-bromofuran (1.20 g, 6.34 mmol) was added to the …
Number of citations: 83 pubs.acs.org
SC Pelly - 2007 - core.ac.uk
… To this end (Scheme 18), a Friedel Crafts acylation of 3-bromofuran 81 afforded 2-acetyl3-bromofuran 82 as the only regioisomer, however, in a rather disappointing yield. Conversion …
Number of citations: 3 core.ac.uk
MA Fernandes, CB de Koning, CB Perry… - … Section E: Structure …, 2007 - scripts.iucr.org
En route to furostifoline, we synthesized the title compound, C14H11NO2, as a yellow crystalline material, with two independent molecules in the asymmetric unit, related by a pseudo-…
Number of citations: 5 scripts.iucr.org

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